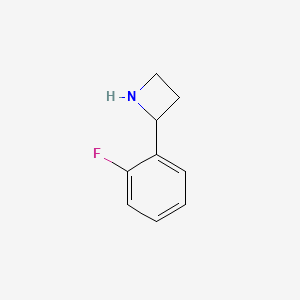

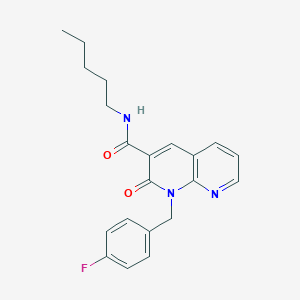

![molecular formula C11H20N2O3 B2448024 Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate CAS No. 831200-03-4](/img/structure/B2448024.png)

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 .

Physical And Chemical Properties Analysis

The boiling point and density of Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate are not specified in the sources . More detailed physical and chemical properties were not found in the sources.Applications De Recherche Scientifique

Stereochemistry and Crystal Structures

- Research demonstrates the importance of ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate derivatives in stereochemistry, particularly in resolving enantiomers of certain acids. One study focused on resolving (±)-piperidine-2-carboxylic acid using diastereomeric palladium(II) complexes, highlighting the potential of these compounds in chiral separation and crystallography (Hockless et al., 1995).

Non-linear Optical Materials

- Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate derivatives have been evaluated for their potential in non-linear optical (NLO) applications. A study on a new pyrrole containing chalcone derivative showed promising results in this field, indicating its usefulness in developing NLO materials (Singh et al., 2014).

H1-Antagonistic Activity

- The compound's analogs have been synthesized and studied for H1-antagonistic activity, which is significant for developing antihistamine drugs. A quantitative structure-activity relationship analysis in one study revealed that the hydrophobicity of the side chain is crucial for this activity (Saxena et al., 1990).

Regioselective Synthesis

- Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate derivatives have been used in regioselective synthesis processes. A particular study highlighted their role in synthesizing ethyl pyrazolecarboxylates and pyrazinopyridoindoles, essential for heterocyclic chemistry (Hanzlowsky et al., 2003).

GPR14/Urotensin-II Receptor Agonism

- These compounds have been identified as potential nonpeptidic agonists for the GPR14/urotensin-II receptor, showing promise in pharmacological research and drug development (Croston et al., 2002).

Biocatalytic Reduction

- Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate and its derivatives have been studied for their roles in biocatalytic reductions, revealing insights into stereochemical applications and enzyme specificity (Guo et al., 2006).

Bioconjugation in Medical Research

- The use of these compounds in bioconjugation reactions for carboxylated peptide substrates offers valuable applications in medical research, providing insights into reaction optimization and identifying potential side products (Totaro et al., 2016).

Alkylation in Dye Synthesis

- These compounds have been studied for their role in the alkylation of cross-conjugated ketones, which is significant in synthesizing thiapentacarbocyanine dyes, indicating their utility in dye chemistry and materials science (Krasnaya et al., 2010).

Anti-Acetylcholinesterase Activity

- Compounds derived from ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in developing treatments for diseases like Alzheimer's (Sugimoto et al., 1990).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-6-5-7-13(8-9)11(15)12(2)3/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACUGTLIDFTGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

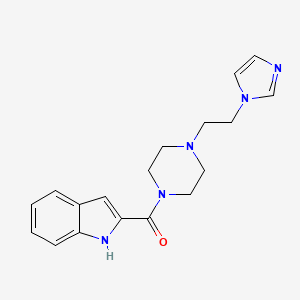

![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B2447942.png)

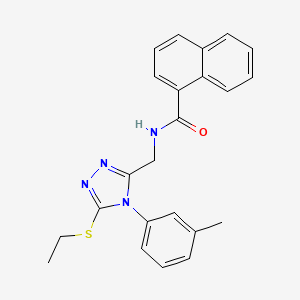

![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)

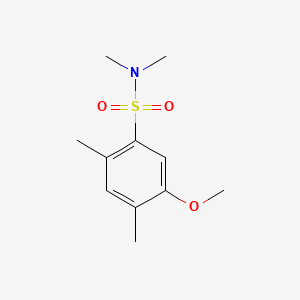

![8-Bromo-7-[3-(2-chloroanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2447951.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)

![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)

![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)